![molecular formula C19H22ClN7O3 B2756779 1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923217-57-6](/img/structure/B2756779.png)
1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H22ClN7O3 and its molecular weight is 431.88. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a significant target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-pyrimidine hybrid structure of the compound has shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are noteworthy. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests a potential application in controlling neuroinflammation, which is a critical aspect of various central nervous system disorders .
Anticancer Activity
Compounds with triazole and pyrimidine moieties have been associated with anticancer activity. They can act as iron chelators, which show significant inhibition against malignant solid cancers. This compound could potentially be developed into a therapeutic agent targeting solid cancers .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
The compound interacts with its targets through inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
1-[2-(3-chloro-4-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-11-10-26-15-16(24(2)19(29)25(3)17(15)28)22-18(26)27(23-11)8-7-21-12-5-6-14(30-4)13(20)9-12/h5-6,9,21H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOMAXJXANILPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41367725 |
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